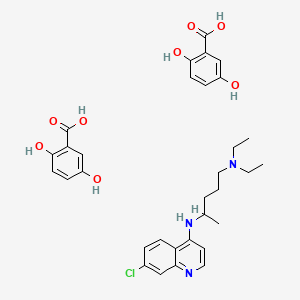
Einecs 306-377-0
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Einecs 306-377-0 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique Einecs number and is subject to various regulatory requirements under the REACH (Registration, Evaluation, Authorisation, and Restriction of Chemicals) regulation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Einecs 306-377-0 involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and yield of the compound. Common synthetic routes include:
Chemical Synthesis: This involves the use of precursor chemicals that undergo a series of reactions to form the desired compound. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the yield.
Catalytic Processes: Catalysts are often used to accelerate the reaction rates and improve the efficiency of the synthesis.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up to meet commercial demands. This involves:
Batch Processing: Where the compound is produced in discrete batches, allowing for greater control over the reaction conditions.
Continuous Processing: A more efficient method where the reactants are continuously fed into the reactor, and the product is continuously removed.
Analyse Chemischer Reaktionen
Types of Reactions
Einecs 306-377-0 undergoes various chemical reactions, including:
Oxidation: The compound reacts with oxidizing agents to form oxidized products.
Reduction: It can be reduced using reducing agents to form reduced products.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives.
Wissenschaftliche Forschungsanwendungen
Einecs 306-377-0 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis processes.
Biology: Employed in biochemical assays and studies to understand biological pathways and mechanisms.
Medicine: Investigated for its potential therapeutic properties and used in drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of Einecs 306-377-0 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as:
Enzyme Inhibition: The compound may inhibit specific enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, triggering a cascade of cellular responses.
Signal Transduction: The compound can influence signal transduction pathways, altering cellular functions.
Vergleich Mit ähnlichen Verbindungen
Einecs 306-377-0 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:
Einecs 200-001-8: Formaldehyde, known for its use in industrial applications and as a preservative.
Einecs 200-002-3: Guanidinium chloride, commonly used in protein denaturation studies.
Einecs 200-003-9: Dexamethasone, a corticosteroid used in medical treatments.
Compared to these compounds, this compound may have unique properties or applications that make it particularly valuable in specific contexts.
Eigenschaften
CAS-Nummer |
97158-47-9 |
|---|---|
Molekularformel |
C32H38ClN3O8 |
Molekulargewicht |
628.1 g/mol |
IUPAC-Name |
4-N-(7-chloroquinolin-4-yl)-1-N,1-N-diethylpentane-1,4-diamine;2,5-dihydroxybenzoic acid |
InChI |
InChI=1S/C18H26ClN3.2C7H6O4/c1-4-22(5-2)12-6-7-14(3)21-17-10-11-20-18-13-15(19)8-9-16(17)18;2*8-4-1-2-6(9)5(3-4)7(10)11/h8-11,13-14H,4-7,12H2,1-3H3,(H,20,21);2*1-3,8-9H,(H,10,11) |
InChI-Schlüssel |
PWNQHEPDSGENCN-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl.C1=CC(=C(C=C1O)C(=O)O)O.C1=CC(=C(C=C1O)C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


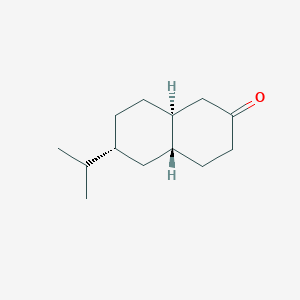


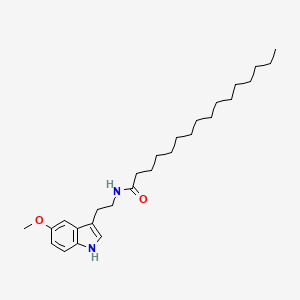
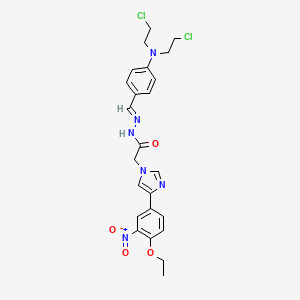

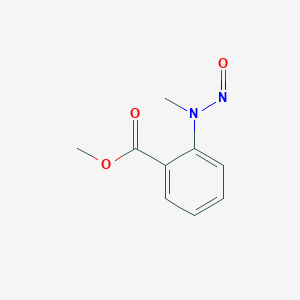
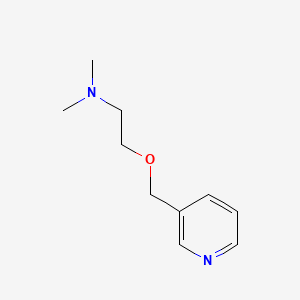

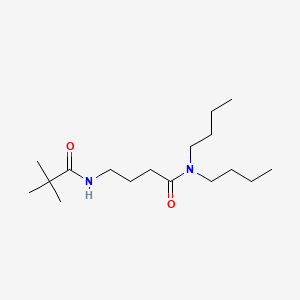
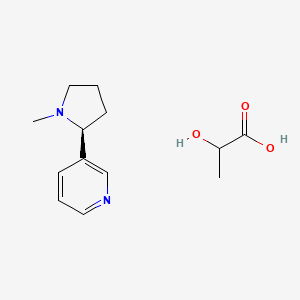
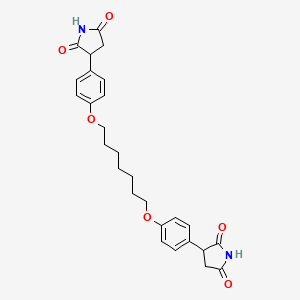
![N-[2-[(1S)-6-bromo-3,4-dihydro-1H-isochromen-1-yl]ethyl]-1-(4-bromophenyl)-N-methylpiperidin-4-amine](/img/structure/B15186172.png)

